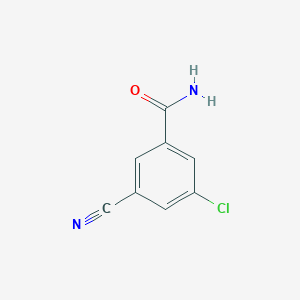

3-Chloro-5-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-cyanobenzamide is an organic compound with the molecular formula C8H5ClN2O It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a cyano group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyanobenzamide typically involves the reaction of 3-chlorobenzonitrile with ammonia or an amine in the presence of a catalyst. One common method is the reaction of 3-chlorobenzonitrile with aqueous ammonia under reflux conditions to yield this compound . The reaction can be represented as follows:

3-Chlorobenzonitrile+NH3→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyanobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea can be used under mild conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Oxidation: Potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

Substitution: Formation of 3-amino-5-cyanobenzamide or 3-thio-5-cyanobenzamide.

Reduction: Formation of 3-chloro-5-aminobenzamide.

Oxidation: Formation of 3-chloro-5-cyanobenzoic acid.

Scientific Research Applications

3-Chloro-5-cyanobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyanobenzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-5-fluorobenzamide: Similar structure but with a fluorine atom instead of a cyano group.

3-Chloro-5-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.

3-Chloro-5-nitrobenzamide: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

3-Chloro-5-cyanobenzamide is unique due to the presence of both chlorine and cyano groups, which impart distinct chemical and biological properties. The cyano group enhances its reactivity in various chemical reactions, while the chlorine atom contributes to its biological activity.

Biological Activity

3-Chloro-5-cyanobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its structural characteristics, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group at the 3-position and a cyano group at the 5-position of a benzamide structure. Its molecular formula is C8H6ClN2O. The unique arrangement of these functional groups contributes to its reactivity and potential interactions with biological targets.

| Compound | Molecular Formula | Structural Features |

|---|---|---|

| This compound | C8H6ClN2O | Chloro at 3-position, cyano at 5-position |

| 3-Bromo-5-cyanobenzamide | C8H6BrN2O | Bromine instead of chlorine |

| 4-Chloro-5-cyanobenzamide | C8H6ClN2O | Chlorine at the 4-position |

| 2-Chloro-5-cyanobenzamide | C8H6ClN2O | Chlorine at the 2-position |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting that this compound may also possess antimicrobial activity.

- Anticancer Potential : Studies have explored its role in inhibiting cancer cell proliferation. The presence of both chloro and cyano groups may enhance its interaction with cellular targets involved in tumor growth.

The biological mechanisms underlying the activity of this compound are thought to involve:

- Enzyme Inhibition : It may inhibit key enzymes or receptors that are critical in disease processes. For instance, similar compounds have been shown to affect adenosine deaminase, leading to altered purine metabolism and potential therapeutic effects in cancer treatment.

- Cell Signaling Pathways : The compound can influence cell signaling pathways, potentially inducing apoptosis in cancer cells by activating caspase enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

-

Anticancer Activity :

- A study demonstrated that derivatives of cyanobenzamides exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation.

-

Antimicrobial Efficacy :

- Research has shown that related compounds effectively inhibited the growth of fungi such as Aspergillus flavus, indicating potential applications in treating fungal infections.

-

Pharmacological Applications :

- As a precursor in drug development, studies suggest that modifications of the cyanobenzamide structure can lead to enhanced efficacy against specific targets in cancer therapy.

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

3-chloro-5-cyanobenzamide |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H2,11,12) |

InChI Key |

MSZQEKGSLHFCRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)Cl)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.